molecular formula C9H6N2O3 B6280533 5-(pyridin-2-yl)-1,3-oxazole-4-carboxylic acid CAS No. 1083317-85-4

5-(pyridin-2-yl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B6280533
CAS No.: 1083317-85-4
M. Wt: 190.2
InChI Key:
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Description

5-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with an oxazole ring and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-2-yl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with glyoxylic acid to form the oxazole ring, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis, reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(pyridin-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like 2-pyridinecarboxylic acid share structural similarities and exhibit comparable biological activities.

    Oxazole derivatives: Compounds such as 2-oxazolecarboxylic acid have similar chemical properties and reactivity.

Uniqueness

5-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid is unique due to its fused heterocyclic structure, which combines the properties of both pyridine and oxazole rings

Properties

CAS No.

1083317-85-4

Molecular Formula

C9H6N2O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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